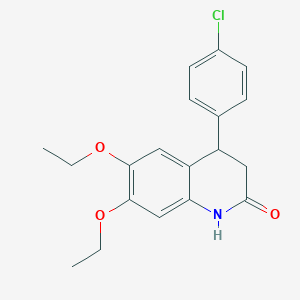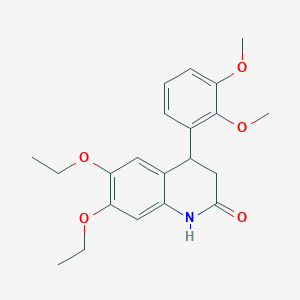
4-(2,6-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
説明
4-(2,6-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as DDQ, is a chemical compound that has been extensively studied for its applications in scientific research. DDQ is a yellow crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane. DDQ has been used in a variety of applications, including organic synthesis, biochemical research, and drug discovery.
作用機序
The mechanism of action of 4-(2,6-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone as an oxidizing agent is complex and involves a series of electron transfer reactions. This compound acts as a one-electron oxidant, abstracting an electron from the substrate to form a radical cation intermediate. This intermediate can then undergo further oxidation or reaction with other species to form the desired product.
Biochemical and Physiological Effects
This compound has also been studied for its biochemical and physiological effects. This compound has been shown to have antioxidant properties, and may have potential applications in the treatment of oxidative stress-related diseases. This compound has also been shown to have antitumor activity, and may have potential applications in cancer therapy.
実験室実験の利点と制限
One of the advantages of using 4-(2,6-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in laboratory experiments is its high reactivity and selectivity as an oxidizing agent. This compound can selectively oxidize specific functional groups in a substrate, making it a valuable tool for organic synthesis. However, this compound can also be a challenging reagent to work with, as it can be highly reactive and difficult to handle.
将来の方向性
There are many potential future directions for research involving 4-(2,6-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is the development of new synthetic methods using this compound as an oxidizing agent. Another potential area of research is the investigation of this compound's antioxidant and antitumor properties, and its potential applications in medicine and drug discovery.
In conclusion, this compound is a versatile and valuable chemical compound that has been extensively studied for its applications in scientific research. This compound's unique properties and applications make it a valuable tool for organic synthesis, biochemical research, and drug discovery. Further research into this compound's properties and potential applications may lead to new discoveries and innovations in a variety of fields.
科学的研究の応用
4-(2,6-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been widely used in scientific research for its unique properties and applications. One of the primary applications of this compound is in organic synthesis, where it is used as an oxidizing agent for a variety of substrates. This compound has been shown to be an effective oxidant for a range of organic compounds, including alcohols, aldehydes, and ketones.
特性
IUPAC Name |
4-(2,6-dichlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-22-14-6-9-10(17-11(18)4-3-5-12(17)19)7-16(21)20-13(9)8-15(14)23-2/h3-6,8,10H,7H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSPNGCEQMAIRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=C(C=CC=C3Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-(3-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B4263030.png)
![10-(3-ethoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B4263031.png)











